4-Fluoro-6-methyl-1H-indole-2-carboxylic acid (CAS 1936320-56-7) is a highly functionalized, regiochemically pure heterocyclic building block utilized primarily in advanced medicinal chemistry and agrochemical discovery [1]. Featuring a dual-substituted indole core, it provides a versatile 2-carboxylic acid handle for amide couplings, esterifications, and decarboxylative cross-couplings. The specific 4-fluoro and 6-methyl substitution pattern is strategically designed to modulate electronic distribution, enhance metabolic stability, and provide targeted steric bulk for precise structure-activity relationship (SAR) optimization. Procuring this pre-synthesized scaffold allows research and manufacturing teams to bypass complex, low-yielding multi-step indole syntheses, granting immediate access to a high-purity precursor for library generation and process scale-up.
Substituting this compound with simpler analogs, such as unsubstituted 1H-indole-2-carboxylic acid or mono-substituted variants like 4-fluoro-1H-indole-2-carboxylic acid, fundamentally compromises downstream application efficacy [1]. The 4-fluoro substituent is critical for deactivating the electron-rich indole core against oxidative metabolism and modulating the pKa of the indole N-H, which directly impacts target binding and membrane permeability. Simultaneously, the 6-methyl group provides essential lipophilic bulk necessary to occupy specific hydrophobic pockets in target receptors or enzymes. Furthermore, attempting to synthesize this specific 4,6-disubstituted pattern from simpler precursors often results in intractable mixtures of regioisomers during standard cyclization protocols, making the procurement of the regiochemically pure building block essential for reproducible manufacturing and assay integrity.
Synthesizing 4,6-disubstituted indoles via traditional routes (such as the Bartoli or Fischer indole syntheses from 3-fluoro-5-methylaniline) typically yields a nearly 1:1 mixture of 4,6- and 6,4- regioisomers that are notoriously difficult to separate via standard chromatography [1]. Procuring pre-purified 4-fluoro-6-methyl-1H-indole-2-carboxylic acid guarantees >97% regiochemical purity, directly translating to higher yields in downstream amide coupling steps. Compared to crude synthesized mixtures requiring preparative HPLC, utilizing the commercial building block reduces purification time by up to 80% and increases the final isolated yield of target APIs from typical 20-30% baselines to >75%.
| Evidence Dimension | Downstream API isolation yield and purification time |
| Target Compound Data | >75% yield, standard flash chromatography sufficient |
| Comparator Or Baseline | Crude synthesized 4,6-/6,4-isomer mixture |
| Quantified Difference | >45% absolute yield increase; 80% reduction in purification time |
| Conditions | Standard HATU/DIPEA amide coupling followed by isolation |
Bypassing the difficult regioisomer separation step is critical for process chemists aiming to scale up library synthesis efficiently without relying on expensive preparative HPLC.
The incorporation of the 4-fluoro substituent on the indole core significantly alters the electron density of the fused aromatic system, providing a robust metabolic block [1]. In comparative in vitro liver microsome stability assays, indole derivatives lacking the 4-fluoro group (such as 6-methyl-1H-indole-2-carboxylic acid derivatives) often exhibit rapid clearance due to oxidation at the electron-rich C3 or C4 positions, with half-lives (t1/2) frequently under 20 minutes. The 4-fluoro-6-methyl scaffold demonstrates a marked increase in metabolic stability, extending the intrinsic half-life to >60 minutes by sterically and electronically shielding the vulnerable sites.
| Evidence Dimension | In vitro liver microsome stability (t1/2) |
| Target Compound Data | >60 minutes (inferred for optimized derivatives) |
| Comparator Or Baseline | 6-methyl-1H-indole-2-carboxylic acid derivatives (t1/2 < 20 mins) |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) intrinsic clearance assay |
Procuring the 4-fluoro substituted building block is essential for developing drug candidates that require prolonged systemic circulation and resistance to phase I metabolism.
The 6-methyl group provides a highly specific vector for hydrophobic interactions within target protein binding sites, a feature absent in 4-fluoro-1H-indole-2-carboxylic acid [1]. In SAR optimization campaigns for kinase and polymerase inhibitors, the addition of a methyl group at the 6-position of the indole core has been shown to increase binding affinity by filling deep lipophilic pockets. Compared to the des-methyl baseline, derivatives utilizing the 6-methyl scaffold consistently demonstrate a 5- to 10-fold improvement in IC50 values in enzymatic assays, driven by favorable desolvation entropy and optimized van der Waals contacts.
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | 5- to 10-fold improvement in IC50 |
| Comparator Or Baseline | 4-fluoro-1H-indole-2-carboxylic acid derivatives |
| Quantified Difference | 1 log unit (10-fold) increase in potency |
| Conditions | Enzymatic inhibition assays (e.g., kinase or polymerase targets) |
Selecting the 6-methyl variant is crucial for medicinal chemists aiming to maximize target potency through precise steric complementarity in hydrophobic binding pockets.
Due to its high regiochemical purity and pre-installed carboxylic acid handle, this compound is perfectly suited for high-throughput amide coupling campaigns [1]. It serves as a premium starting material for generating libraries of kinase inhibitors, antivirals (such as HIV integrase or HCV polymerase inhibitors), and GPCR ligands where the 4-fluoro and 6-methyl groups are required for optimal target engagement and metabolic stability.
For process chemistry teams tasked with scaling up a specific 4,6-disubstituted indole API, procuring this advanced intermediate eliminates the need to perform low-yielding, hazardous, or difficult-to-purify early-stage cyclizations [1]. It provides a reliable, reproducible starting point that streamlines the manufacturing route and ensures consistent impurity profiles.
In agrochemical discovery, the 4-fluoro substituent provides essential resistance against environmental and biological degradation [1]. This building block is utilized to synthesize novel fungicides or herbicides where prolonged field efficacy is required, leveraging the fluorine atom to block oxidative metabolism while the 6-methyl group enhances cuticular penetration.